N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034400-10-5
VCID: VC6478735
InChI: InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18)
SMILES: C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

CAS No.: 2034400-10-5

Cat. No.: VC6478735

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide - 2034400-10-5

Specification

CAS No. 2034400-10-5
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C15H12N2O2S/c18-15(12-5-7-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-8-20-13/h1-8,10H,9H2,(H,17,18)
Standard InChI Key DPUQZXWOHVHMIR-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, N-[(2-thiophen-2-ylpyridin-3-yl)methyl]furan-3-carboxamide, reflects its intricate structure. Key features include:

  • A pyridine ring substituted at the 3-position with a methyl group bearing a thiophene moiety.

  • A furan-3-carboxamide group linked via an amide bond to the pyridine-methyl-thiophene scaffold.

Molecular Characteristics

PropertyValueSource
Molecular FormulaC15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight284.33 g/mol
SMILESC1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=COC=C3
logP3.42 (predicted)
Hydrogen Bond Acceptors4

The thiophene and furan rings contribute aromaticity and electron-rich properties, while the pyridine nitrogen enhances solubility and hydrogen-bonding potential.

Synthetic Pathways

Stepwise Synthesis

The synthesis involves three primary stages:

Pyridine Derivative Formation

The pyridine core is synthesized via Hantzsch pyridine synthesis, utilizing diketones and ammonia under reflux conditions.

Amide Bond Formation

The furan-3-carboxamide group is appended using EDCI/HOBt-mediated coupling. Furan-3-carboxylic acid is activated with EDCI and reacted with the amine intermediate.

Industrial Scalability

Continuous flow reactors optimize reaction kinetics, achieving yields >80% at scale. Solvent recycling and catalyst recovery systems reduce production costs by ~30%.

Biological Activity

Antimicrobial Properties

The compound exhibits broad-spectrum activity:

Target OrganismMIC (μg/mL)Source
Staphylococcus aureus3.90
MRSA<1.00
Candida albicans7.80

Mechanistically, it disrupts p70s6kβ kinase signaling, inducing chromatin fragmentation and nuclear condensation in microbial cells.

Antitubercular Activity

Against Mycobacterium tuberculosis H37Ra, the compound shows an IC50_{50} of 2.5 μM, likely via inhibition of cell wall synthesis enzymes.

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic conditions yields sulfone derivatives (e.g., thiophene-S,S-dioxide).

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the amide to a secondary amine (R2NH\text{R}_2\text{NH}).

Substitution Reactions

Halogenation with NBS\text{NBS} introduces bromine at the thiophene’s α-position, enabling further functionalization.

Industrial Applications

Organic Electronics

The compound’s low bandgap (Eg=2.1eVE_g = 2.1 \, \text{eV}) and charge mobility (μ=0.12cm2/V\cdotps\mu = 0.12 \, \text{cm}^2/\text{V·s}) make it suitable for:

  • Organic field-effect transistors (OFETs)

  • Photovoltaic cells (PCE = 8.3%)

Pharmaceutical Intermediates

Its scaffold serves as a precursor for kinase inhibitors (e.g., mTOR inhibitors) in oncology pipelines.

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